molecular formula C20H16O5 B126300 Derrone CAS No. 76166-59-1

Derrone

Cat. No. B126300
CAS RN: 76166-59-1
M. Wt: 336.3 g/mol
InChI Key: ZSYPWSSGRVZENH-UHFFFAOYSA-N
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Description

Flavonoids of Derris obtusa: Aurones and auronols

The study on the flavonoids of Derris obtusa has led to the isolation of various compounds from the root bark of the plant. Notably, the research identified heptacosanol and sitosterol, along with a chalcone, a flavone, and a 3-O-methyl-flavonol. The discovery of four aurones and two 3-O-methylauronols, named Derriobtusones A and B, is particularly significant as these are the first auronols reported in nature. The structures of these compounds were determined using chemical and spectral methods, and the paper also proposes mass spectral fragmentation schemes for aurones and auronols .

Synthesis Analysis

The synthesis of novel dihydropyranoaurone derivatives is a key focus of the second study. These derivatives were created as potential anti-inflammatory agents. The synthesis process involved a late-stage derivatization using a piperazine-catalyzed aldol reaction. This reaction was between a dihydropyanobenzofuran intermediate and various aldehydes, leading to the formation of new dihydropyranoaurone analogs. The study provides a graphical abstract that likely illustrates the synthesis pathway and the chemical structures of the synthesized compounds .

Molecular Structure Analysis

In the context of molecular structure, both studies contribute to the understanding of aurone derivatives. The first study establishes the molecular structures of aurones and auronols found in Derris obtusa through chemical and spectral analysis . The second study likely includes the molecular structures of the synthesized dihydropyranoaurone derivatives, as these are crucial for understanding the structure-activity relationship in the context of their anti-inflammatory properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyranoaurone derivatives are detailed in the second paper. The aldol reaction catalyzed by piperazine is a key step in the formation of these compounds. This reaction demonstrates the versatility and potential for creating a variety of analogs by introducing different aldehydes into the reaction with the dihydropyanobenzofuran intermediate .

Physical and Chemical Properties Analysis

While the abstracts provided do not give explicit details on the physical and chemical properties of the compounds isolated from Derris obtusa or the synthesized dihydropyranoaurone derivatives, such properties would typically include solubility, melting points, and stability. These properties are essential for understanding the practical applications and potential therapeutic uses of these compounds. The anti-inflammatory activities of the dihydropyranoaurone derivatives were evaluated, indicating that these properties were likely assessed in the context of their biological activity .

Scientific Research Applications

Autophagic Cell Death in Cancer Cells

Derrone, a compound from Cudrania tricuspidata, has been shown to induce autophagic cell death in cancer cells, particularly in A549 cells. It does this by increasing cytoplasmic Ca2+ and ROS, which influences autophagosome formation. ROS scavengers can significantly rescue reduced cell viability caused by derrone. Additionally, derrone induces sustained phosphorylation of ERK, and inhibiting this phosphorylation reduces derrone-induced cell death (Kang et al., 2019).

Antiplatelet and Antithrombotic Effects

Derrone inhibits platelet aggregation and thrombin-induced clot formation. This effect is due to its impact on various signaling molecules involved in platelet function and thrombus formation. These include vasodilator-stimulated phosphoprotein (VASP), inositol 1, 4, 5-triphosphate receptor I (IP3RI), and others. The inhibition of platelet aggregation by derrone is not associated with cytotoxicity (Shin et al., 2021).

Aurora Kinase Inhibition

Derrone, extracted from Erythrina orientalis L. MURR, is characterized as an Aurora kinase inhibitor. It inhibits the phosphorylation of histone H3 and is more effective against Aurora kinase B. Derrone causes endoreduplication in cancer cells and has a similar cell proliferation profile to known Aurora kinase inhibitors. It also significantly inhibits the formation and growth of MCF7 tumor spheroids (Hoang et al., 2016).

Antimicrobial Properties

Derrone has shown antimicrobial properties. In a study on flavonoids isolated from Retama raetam flowers, derrone demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, and exhibited strong antifungal activity against Candida species. Its cytotoxic activity was also tested against Hep-2 cells, indicating potential as an antimicrobial agent (Edziri et al., 2012).

HIV-1 Protease Inhibition

Derrone, among other prenylated isoflavone structures isolated from ERYTHRINA SENEGALENSIS, has shown inhibitory activities on HIV-1 protease. This suggests potential application in HIV-1 treatment (Lee et al., 2009).

Safety And Hazards

Derrone should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Derrone .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPWSSGRVZENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Derrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
MJ Kang, SY Kim, EB Kwon, YH Jo, MK Lee, HS Lee… - PloS one, 2019 - journals.plos.org
We studied the effect of derrone (DR), one of the major compounds of unripe fruits of Cudrania tricuspidata, on cancer cell death. DR inhibited cell growth of various cancer cells, and …
Number of citations: 11 journals.plos.org
IMN Molagoda, SS Sanjaya, KT Lee, YH Choi… - International Journal of …, 2023 - mdpi.com
… , we investigated whether derrone promotes anti-… of derrone increased the cytotoxicity of MRC-5 cells; however, substantial cell death was not observed at low concentrations of derrone (…
Number of citations: 6 www.mdpi.com
NTM Hoang, TT Phuong, TTN Nguyen… - Biological and …, 2016 - jstage.jst.go.jp
… We have characterized in vitro Derrone, extracted from … between cancer cells treated with Derrone and VX680—a well-… Additionally, Derrone significantly inhibited the formation and …
Number of citations: 10 www.jstage.jst.go.jp
CSR Iyer, PR Iyer - Tetrahedron, 1987 - Elsevier
Reaction of phenacylchroman 1 with ethoxyalyl chloride in pyridine followed by hydrolysis of the resulting esters 2 and 3 and decarboxylation of the acids 4 and 5 , gave dihydro-4 T -0-…
Number of citations: 16 www.sciencedirect.com
JH Shin, M Irfan, MH Rhee, HW Kwon - … -based Complementary and …, 2021 - hindawi.com
… addition, derrone inhibited glycoprotein IIb/IIIa (αIIb/β3) affinity. us, in the present study, derrone … erefore, in this study, we evaluate the potential efficacy of derrone from unripe fruits of C. …
Number of citations: 2 www.hindawi.com
SS Chibber, RP Sharma - Phytochemistry, 1980 - ui.adsabs.harvard.edu
Derrone, a new pyranoisoflavone from derris robusta seeds - NASA/ADS … Derrone, a new pyranoisoflavone from derris robusta seeds …
Number of citations: 35 ui.adsabs.harvard.edu
M Tsukayama, Y Kawamura… - Heterocycles (Sendai …, 1992 - pascal-francis.inist.fr
Synthesis of 4',5- and 3',4',5-oxygenated pyranoisoflavones : alpinum-isoflavone and related compounds, and a revised structure of derrone … Synthesis of 4',5- and 3',4',5-oxygenated …
Number of citations: 18 pascal-francis.inist.fr
P Máximoa, A Lourenço… - … für Naturforschung C, 2002 - degruyter.com
… All the 13C NMR signals of derrone (1) … derrone (5,4-dihydroxy-7,8-(2,2-dimethylpyrano)isoflavone), now isolated for the first time from a natural source. The antifungal activity of derrone …
Number of citations: 24 www.degruyter.com
SO Oyama, LA Souza, DC Baldoqui, MH Sarragiotto… - Química …, 2013 - SciELO Brasil
A phytochemical investigation of Maclura tinctoria fruits yielded five flavonoids, including one prenylated flavonol (licoflavonol) and four prenylated isoflavones (wighteone, derrone, …
Number of citations: 15 www.scielo.br
MS Lee, CH Kim, DM Hoang, BY Kim… - Biological and …, 2009 - jstage.jst.go.jp
An EtOAc-soluble partition of the MeOH extract of a branch of Tetracera scandens (Dilleniaceae family) was subjected to a glucose-uptake assay, which led to the isolation and …
Number of citations: 91 www.jstage.jst.go.jp

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